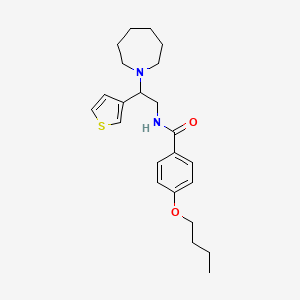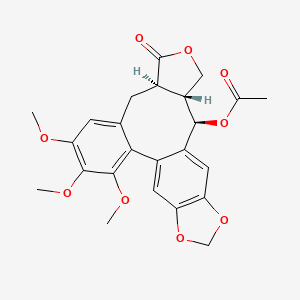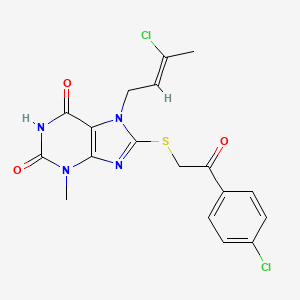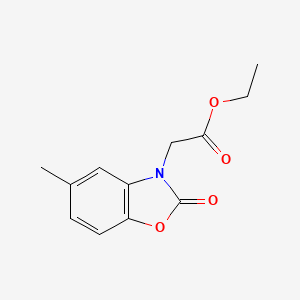![molecular formula C21H21N3O3S B2667289 N-benzyl-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 899740-47-7](/img/structure/B2667289.png)
N-benzyl-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide, also known as compound X, is a novel chemical compound with potential applications in the field of scientific research. The compound has been synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Antifolate Design and Synthesis
N-benzyl-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide and its analogues have been explored as potential dihydrofolate reductase (DHFR) inhibitors. One study synthesized classical and nonclassical antifolates, focusing on their potential as antitumor agents. For instance, the classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid was an effective inhibitor of human DHFR and demonstrated inhibitory effects on tumor cell growth in culture (Gangjee et al., 2007).
Dual Inhibition of PI3K/mTOR
Research has been conducted on derivatives of N-benzyl-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide for dual inhibition of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). For example, a study developed a compound that showed potent and efficacious inhibition of PI3Kα and mTOR, both in vitro and in vivo (Stec et al., 2011).
Synthesis of Novel Derivatives
There's significant interest in synthesizing novel derivatives of this compound for various biological applications. A study on triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives revealed their moderate to good binding energies on the target protein and showcased antimicrobial and antioxidant activity (Flefel et al., 2018).
Peripheral Benzodiazepine Receptor Study
The compound's analogues have been synthesized and evaluated for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs), indicating potential applications in studying neurodegenerative disorders using positron emission tomography (Fookes et al., 2008).
Cytotoxicity and Enzyme Inhibition
Some derivatives of N-benzyl-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide have been investigated for their cytotoxic activities on tumor and non-tumor cell lines, as well as their inhibitory effects on enzymes like carbonic anhydrase isoenzymes (Kucukoglu et al., 2016).
Antimalarial and COVID-19 Applications
A study explored the reactivity of N-(phenylsulfonyl)acetamide derivatives for antimalarial activity and characterized their ADMET properties. One of the synthesized sulfonamides demonstrated excellent antimalarial activity and was also investigated for potential efficacy against COVID-19 (Fahim & Ismael, 2021).
Molecular Docking and Biological Evaluation
The compound and its derivatives have been a focus of molecular docking and biological evaluation studies, aiming to understand their interaction with various proteins and potential as therapeutic agents. For instance, novel 2-[(2-{[5-(Pyridin-4-yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole compounds were synthesized and evaluated for their antimicrobial, antioxidant, and antitubercular activities (Fathima et al., 2021).
Propiedades
IUPAC Name |
N-benzyl-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-26-16-8-10-19(27-2)17(12-16)18-9-11-21(24-23-18)28-14-20(25)22-13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIONDHKVKXJHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

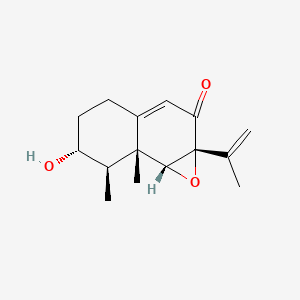
![2-[(4-Fluorophenyl)sulfonyl]ethanol](/img/structure/B2667209.png)
![3-(4-chlorobenzyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2667210.png)
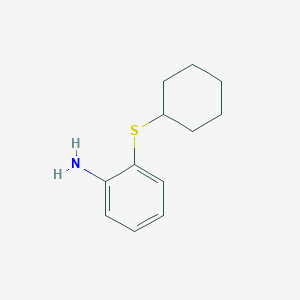
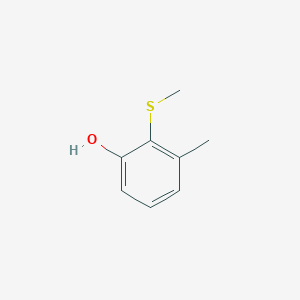
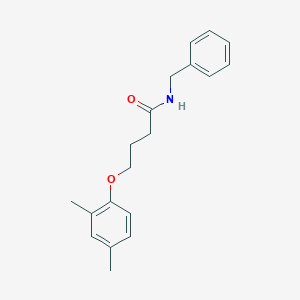
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide](/img/structure/B2667220.png)
![2-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2667221.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2667222.png)
![3-amino-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2667223.png)
